
Benzyl (5-(((Bis(benzyloxy)phosphoryl)oxy)methyl)-2-phenyl-1,3-dioxan-5-yl)carbamic Acid Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (5-(((Bis(benzyloxy)phosphoryl)oxy)methyl)-2-phenyl-1,3-dioxan-5-yl)carbamic Acid Ester is a complex organic compound that serves as an intermediate in the synthesis of various pharmaceuticals, including antibiotics like fosfomycin. This compound is characterized by its intricate structure, which includes multiple functional groups such as esters, phosphates, and carbamates.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (5-(((Bis(benzyloxy)phosphoryl)oxy)methyl)-2-phenyl-1,3-dioxan-5-yl)carbamic Acid Ester typically involves multiple steps. One common method includes the reaction of benzyl trichloroacetimidate with a suitable precursor under mild activation conditions, such as using 10 mol% BF3·OEt2 in dichloromethane at 0°C . This reaction may require further purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as palladium-catalyzed C-H acyloxylation under 1 atm of oxygen, which demonstrates good functional group tolerance and high yields . This method is advantageous for large-scale synthesis due to its atom-economic and efficient nature.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl (5-(((Bis(benzyloxy)phosphoryl)oxy)methyl)-2-phenyl-1,3-dioxan-5-yl)carbamic Acid Ester undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like KMnO4 or OsO4.
Reduction: Employing reducing agents such as LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions with reagents like RLi or RMgX.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: KMnO4, OsO4, CrO3.
Reducing Agents: LiAlH4, NaBH4, H2/Ni.
Nucleophiles: RLi, RMgX, RCuLi.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
Benzyl (5-(((Bis(benzyloxy)phosphoryl)oxy)methyl)-2-phenyl-1,3-dioxan-5-yl)carbamic Acid Ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Serves as a precursor in the synthesis of antibiotics like fosfomycin, which has broad-spectrum antibacterial activity.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of Benzyl (5-(((Bis(benzyloxy)phosphoryl)oxy)methyl)-2-phenyl-1,3-dioxan-5-yl)carbamic Acid Ester involves its interaction with specific molecular targets and pathways. For instance, as an intermediate in fosfomycin synthesis, it contributes to the inhibition of bacterial cell wall synthesis by targeting the enzyme MurA. This inhibition disrupts the formation of peptidoglycan, a critical component of the bacterial cell wall, leading to bacterial cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl Esters: Compounds like benzyl acetate and benzyl benzoate share structural similarities but differ in their functional groups and applications.
Phosphoryl Compounds: Similar compounds include phosphoryl chloride and phosphoryl trichloride, which are used in different chemical reactions and industrial applications.
Uniqueness
Benzyl (5-(((Bis(benzyloxy)phosphoryl)oxy)methyl)-2-phenyl-1,3-dioxan-5-yl)carbamic Acid Ester is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and serve as a versatile intermediate in pharmaceutical synthesis.
Propriétés
Formule moléculaire |
C33H34NO8P |
|---|---|
Poids moléculaire |
603.6 g/mol |
Nom IUPAC |
benzyl N-[5-[bis(phenylmethoxy)phosphoryloxymethyl]-2-phenyl-1,3-dioxan-5-yl]carbamate |
InChI |
InChI=1S/C33H34NO8P/c35-32(37-21-27-13-5-1-6-14-27)34-33(24-38-31(39-25-33)30-19-11-4-12-20-30)26-42-43(36,40-22-28-15-7-2-8-16-28)41-23-29-17-9-3-10-18-29/h1-20,31H,21-26H2,(H,34,35) |
Clé InChI |
SKHBFYLWGOUOTQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(COC(O1)C2=CC=CC=C2)(COP(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


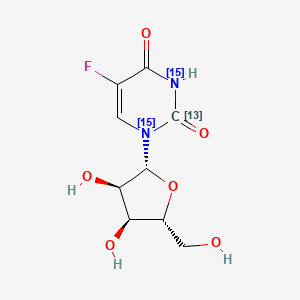
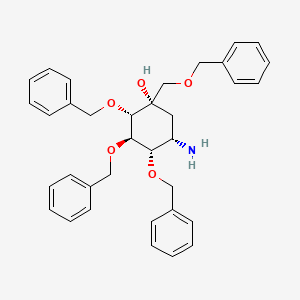
![Bis-5,6'-[N-(HABA-CBz)] Kanamycin A](/img/structure/B13840305.png)


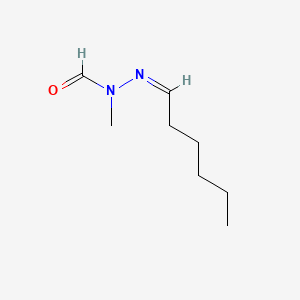

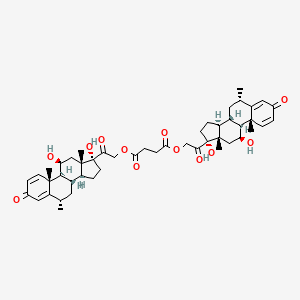
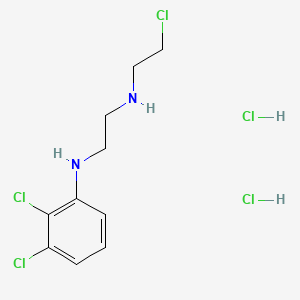
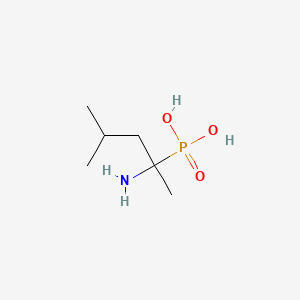
![4-(3,3'-dioxo-3H,3'H-spiro[furan-2,1'-isobenzofuran]-4-yl)benzonitrile](/img/structure/B13840362.png)
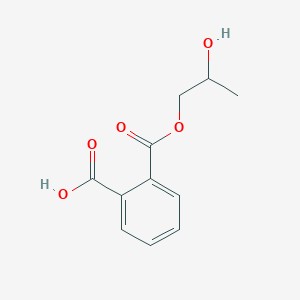
![(2R)-2,6-diamino-N-[2-[4-chloro-N-methyl-2-(2,3,4,5,6-pentadeuteriobenzoyl)anilino]-2-oxoethyl]hexanamide](/img/structure/B13840373.png)

